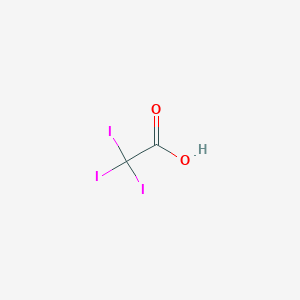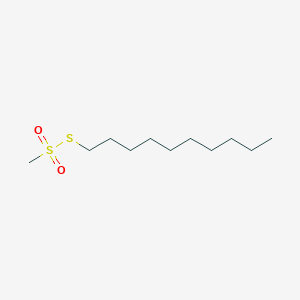
beta-D-allose
Übersicht
Beschreibung
Beta-D-allose is a D-allopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-L-allose.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Activities : Beta-D-Allose demonstrates several pharmaceutical properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities (Lim & Oh, 2011). Similar findings were reported by (Lee, Shin, & Oh, 2018), highlighting its potential as a medical sugar with various health benefits.
Neuroprotection : this compound may protect neurons by reducing extracellular glutamate and attenuating oxidative stress during ischemic insult, suggesting its use in neurological therapies (Hirooka et al., 2006).
Biotechnological Production : The sugar's biological properties and regioselectivity in glycosidation reactions offer efficient strategies for oligosaccharide synthesis, highlighting its significant pharmacological and alimentary potential (Del Vigo, Stortz, & Marino, 2022).
Plant Immunity : In agriculture, this compound treatment in tomato plants increases resistance to pathogens like Botrytis cinerea and Pseudomonas syringae, possibly by regulating reactive oxygen species and defense-related gene expression (Zhang, Jiang, & Song, 2020).
Anti-Cancer and Other Health Benefits : Found in human umbilical cord blood and serum, this compound shows anti-cancer activity, reduces reperfusion damage, and has anti-metabolic syndrome effects (Shintani, Shintani, & Sato, 2020).
Renal Ischemia/Reperfusion Injury : It also protects against renal ischemia/reperfusion injury by inhibiting neutrophil activation, which plays a key role in this injury (Ueki et al., 2007).
Liver Carcinogenesis : this compound has potential inhibitory effects on liver carcinogenesis, especially under oxidative stress conditions (Yokohira et al., 2008).
Cryoprotective Effects : It shows protective roles in cell survival during freezing, akin to trehalose, a known cryoprotectant (Sui et al., 2007).
Conformational Studies : The crystal structure of beta-D,L-allose shows its formation into beta-pyranose, linked by O-HO hydrogen bonds, which has implications for its biological functions (Ishii et al., 2015).
Antibiotic Biosynthesis : It's involved in the biosynthesis of dTDP-6-deoxy-beta-D-allose, an intermediate in mycinose biosynthetic pathway for several macrolide antibiotics (Thuỷ et al., 2006).
Industrial Applications : this compound's continuous production from D-allulose using commercial glucose isomerase suggests a potential for continuous industrial production systems (Choi et al., 2021).
Wirkmechanismus
Target of Action
Beta-D-Allose, also known as Beta-D-Allopyranose, is a rare sugar that has been studied for its potential pharmaceutical activities It has been suggested that this compound may interact with various cellular processes, potentially influencing the formation of intramolecular hydrogen bonds .
Mode of Action
It is known to exist in four ring structures, including α-D-allose-1,4-furanose, β-D-allose-1,4-furanose, α-D-allose-1,5-pyranose, and β-D-allose-1,5-pyranose . These structures may interact with cellular processes, potentially influencing the formation of intramolecular hydrogen bonds . This could explain the low abundance of this compound in nature .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it has been suggested that this compound can inhibit ROS formation by competing with D-glucose in the mitochondria . .
Pharmacokinetics
It is known that this compound is soluble in water and insoluble in alcohol . This could potentially impact its bioavailability and pharmacokinetics.
Result of Action
This compound has been associated with various health benefits and physiological functions such as anti-cancer, anti-inflammatory, cryoprotective, anti-osteoporotic, anti-hypertensive, neuroprotective, and antioxidative properties . It has been shown to inhibit the proliferation of a variety of cancer cell lines . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the production of this compound has been shown to be influenced by the presence of certain enzymes . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Beta-D-Allose interacts with several enzymes, proteins, and other biomolecules. It has been produced from D-psicose using this compound-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been found to have beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities . It inhibits the proliferation of a variety of cancer cell lines, including cervical, hepatocellular, ovarian, head and neck, skin, and prostate cancer, and leukemia .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. Most of the this compound functions are mediated through thioredoxin-interacting protein molecules . This compound exerts its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .
Temporal Effects in Laboratory Settings
It is known that this compound has a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, it has been shown to have beneficial effects in various health conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to D-fructose 6-phosphate in the EMP pathway by sequential enzyme reactions via the two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate .
Subcellular Localization
It is known that this compound-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase, are located in the cytoplasm .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QZABAPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015883 | |
| Record name | beta-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-09-2 | |
| Record name | β-D-Allopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Allopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-ALLOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




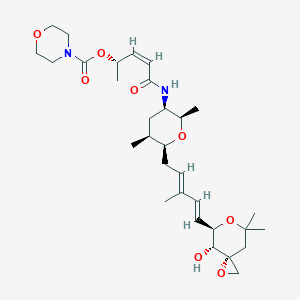
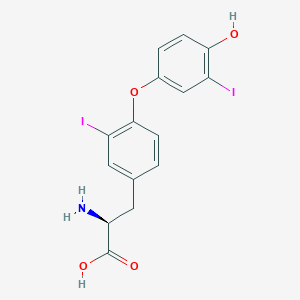

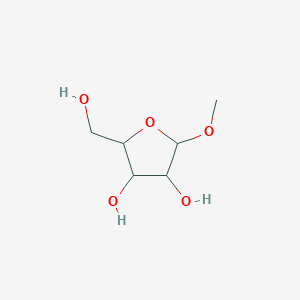
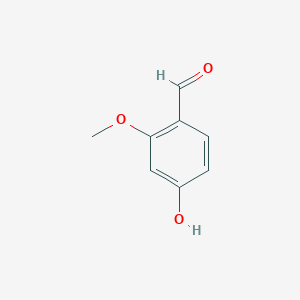
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)



